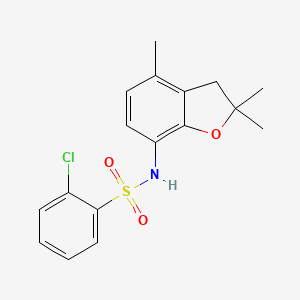![molecular formula C13H9Cl2NO3S B3038575 3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid CAS No. 866152-24-1](/img/structure/B3038575.png)
3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid
描述
3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid is an organic compound that belongs to the class of thiophene carboxylic acids
作用机制
Target of Action
The primary target of 3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid is the Genome polyprotein . This protein plays a crucial role in various biological processes.
Mode of Action
It is known to interact with its target, the genome polyprotein . The interaction between the compound and its target may result in changes that affect the function of the protein.
Biochemical Pathways
The compound is likely to affect several biochemical pathways due to its interaction with the Genome polyprotein . .
生化分析
Biochemical Properties
3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of alpha-ketoglutarate dehydrogenase (KGDH). This enzyme is a key component of the tricarboxylic acid (TCA) cycle, and its inhibition by this compound leads to the accumulation of alpha-ketoglutarate (α-KG) within cells . This compound interacts with various biomolecules, including DNA demethylation enzymes such as ten-eleven translocation (TET) hydroxylases, which are dependent on α-KG .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to increase the production of nitric oxide (NO) and upregulate NO-sensitive anti-metastatic microRNAs, such as the miRNA 200 family . This leads to the inhibition of the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of KGDH. This inhibition results in the accumulation of α-KG, which in turn enhances the activity of α-KG-dependent epigenetic enzymes, including TET hydroxylases . These enzymes play a crucial role in DNA demethylation, leading to changes in gene expression that counteract tumor invasion and metastasis . Additionally, the compound’s interaction with NO-sensitive pathways further contributes to its anti-metastatic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of KGDH and continuous accumulation of α-KG, resulting in persistent alterations in cellular metabolism and gene expression . These long-term effects are particularly relevant in the context of cancer research, where the compound’s anti-metastatic properties are of significant interest .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits KGDH and alters cellular metabolism without causing significant toxicity . At higher doses, toxic effects may be observed, including potential adverse impacts on normal cellular functions and overall health . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in preclinical studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to the TCA cycle. By inhibiting KGDH, the compound disrupts the normal flow of the TCA cycle, leading to the accumulation of α-KG . This disruption affects metabolic flux and metabolite levels, with downstream effects on cellular energy production and biosynthetic processes . The compound’s interaction with α-KG-dependent enzymes further highlights its role in modulating metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it exerts its inhibitory effects on KGDH . The compound’s targeting signals and post-translational modifications play a role in directing it to specific mitochondrial compartments . This localization is essential for its function, as the mitochondria are the site of the TCA cycle and other critical metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid typically involves the following steps:
Reductive Cyclization: The intermediate product undergoes reductive cyclization using zinc in methanesulfonic acid (MsOH) at elevated temperatures (100-110°C) to yield the desired thiophene carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present in intermediates, can be reduced to an amine group.
Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as zinc (Zn) in acidic conditions (e.g., MsOH) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
科学研究应用
3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
相似化合物的比较
Similar Compounds
(S)-2-[(2,6-Dichlorobenzoyl)amino] succinic acid: This compound also contains the dichlorobenzoyl group and has similar inhibitory effects on KGDH.
2,6-Dichlorobenzoyl chloride: A precursor used in the synthesis of various dichlorobenzoyl derivatives.
属性
IUPAC Name |
3-[(2,6-dichlorobenzoyl)amino]-4-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3S/c1-6-5-20-11(13(18)19)10(6)16-12(17)9-7(14)3-2-4-8(9)15/h2-5H,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFOOAWVOZGCQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=O)C2=C(C=CC=C2Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701165234 | |
| Record name | 3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701165234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666732 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866152-24-1 | |
| Record name | 3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866152-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701165234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3E)-3-[[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]-1H-indol-2-one](/img/structure/B3038493.png)
![(E)-[(4-chlorophenyl)methoxy][4-(6-chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-ylidene]amine](/img/structure/B3038495.png)
![3-{3-[4-(Bromomethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B3038497.png)


![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-4-[2-(4-methoxyphenyl)-2-oxoethoxy]-2(5H)-furanone](/img/structure/B3038501.png)
![2-Cyclopropyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole](/img/structure/B3038502.png)

![(NZ)-N-[3,4-dihydro-2H-quinolin-1-yl-(3-nitrophenyl)methylidene]hydroxylamine](/img/structure/B3038505.png)

![1-[(2,4-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3038509.png)
![5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B3038512.png)
![1-[3-[2-(2,5-Dimethylpyrrol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B3038513.png)
![3-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3038514.png)
